molecular formula C9H12N2O4 B2452865 5-(ethoxycarbonyl)-1-ethyl-1H-pyrazole-3-carboxylic acid CAS No. 1890972-62-9

5-(ethoxycarbonyl)-1-ethyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2452865
CAS No.: 1890972-62-9
M. Wt: 212.205
InChI Key: MKLKURGBGYPTJZ-UHFFFAOYSA-N
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Description

5-(ethoxycarbonyl)-1-ethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(ethoxycarbonyl)-1-ethyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by esterification and subsequent carboxylation. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-(ethoxycarbonyl)-1-ethyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: Common in pyrazole chemistry, substitution reactions can introduce various substituents at different positions on the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce alkyl or aryl groups.

Scientific Research Applications

5-(ethoxycarbonyl)-1-ethyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(ethoxycarbonyl)-1-ethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    5-Amino-pyrazoles: Known for their applications in organic and medicinal synthesis.

    3(5)-Substituted Pyrazoles: Versatile scaffolds in organic synthesis and medicinal chemistry.

Uniqueness: 5-(ethoxycarbonyl)-1-ethyl-1H-pyrazole-3-carboxylic acid stands out due to its specific functional groups, which confer unique reactivity and potential applications. Its ethoxycarbonyl and carboxylic acid groups make it a valuable intermediate for further chemical modifications and applications.

Properties

IUPAC Name

5-ethoxycarbonyl-1-ethylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-3-11-7(9(14)15-4-2)5-6(10-11)8(12)13/h5H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLKURGBGYPTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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